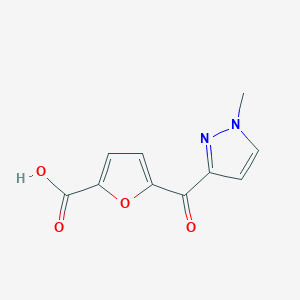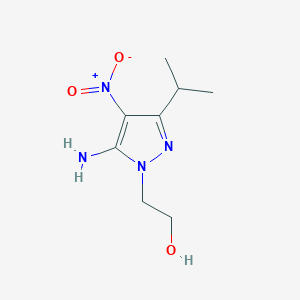
2-(5-Amino-3-isopropyl-4-nitro-1H-pyrazol-1-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Amino-3-isopropyl-4-nitro-1H-pyrazol-1-yl)ethanol is a heterocyclic compound featuring a pyrazole ring substituted with amino, isopropyl, and nitro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-3-isopropyl-4-nitro-1H-pyrazol-1-yl)ethanol typically involves multi-step reactions starting from commercially available precursors. The final step often involves the addition of an ethanol moiety under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Amino-3-isopropyl-4-nitro-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be oxidized to form different derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions . Oxidizing agents like potassium permanganate are used for oxidation reactions .
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
2-(5-Amino-3-isopropyl-4-nitro-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(5-Amino-3-isopropyl-4-nitro-1H-pyrazol-1-yl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating their activity . This interaction can affect various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(5-Amino-3-isopropyl-4-nitro-1H-pyrazol-1-yl)propanol: Similar structure but with a propanol moiety instead of ethanol.
5-Amino-1,3-dimethylpyrazole: Lacks the nitro and isopropyl groups, resulting in different reactivity and applications.
Uniqueness
2-(5-Amino-3-isopropyl-4-nitro-1H-pyrazol-1-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and development .
Propiedades
Fórmula molecular |
C8H14N4O3 |
|---|---|
Peso molecular |
214.22 g/mol |
Nombre IUPAC |
2-(5-amino-4-nitro-3-propan-2-ylpyrazol-1-yl)ethanol |
InChI |
InChI=1S/C8H14N4O3/c1-5(2)6-7(12(14)15)8(9)11(10-6)3-4-13/h5,13H,3-4,9H2,1-2H3 |
Clave InChI |
GLXVNLUTZUOGGT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NN(C(=C1[N+](=O)[O-])N)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


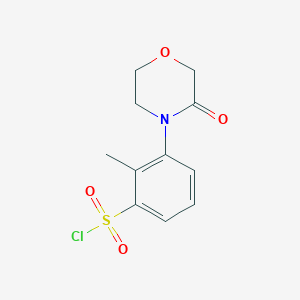

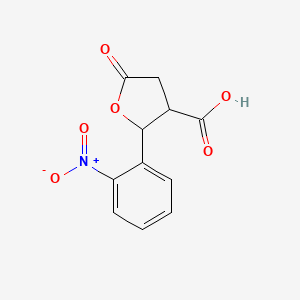
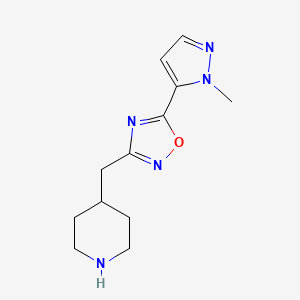

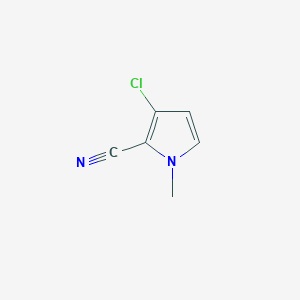
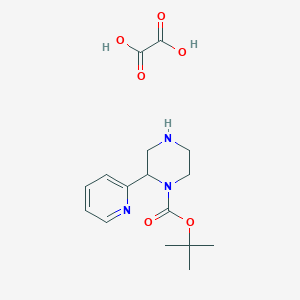
![Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11786913.png)
![4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine](/img/structure/B11786915.png)
![Isopropyl 4-(furan-2-yl)-2-methylbenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B11786919.png)
![2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid](/img/structure/B11786924.png)
![2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11786937.png)

